molecular formula C17H15N3O3 B2478448 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874129-32-5

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2478448
CAS No.: 874129-32-5
M. Wt: 309.325
InChI Key: HUMWCSBIAOJKPX-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic small molecule based on the 1,2,5-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal and pesticidal chemistry. Oxadiazole derivatives are renowned for their versatile biological activities and ability to interact with diverse enzymatic targets, making them valuable templates in drug discovery . This compound is of particular interest for researchers investigating new anti-infective agents. Structurally related 1,2,5-oxadiazol-3-yl benzamides have been identified as promising antiplasmodial leads, demonstrating high potency against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . The benzamide moiety is a privileged structure in agrochemical research, with many commercial pesticides featuring this group due to its capacity to form hydrogen bonds with target enzymes in pests and fungi . The specific substitution pattern of this compound suggests potential for use in biological screening campaigns aimed at discovering new pharmacologically or agriculturally active molecules. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-6-9-13(11-14)17(21)18-16-15(19-23-20-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWCSBIAOJKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxy and phenyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide nitrogen and oxadiazole ring participate in nucleophilic substitution reactions.

Key Findings:

  • Amide Nitrogen Reactivity : The NH group in the benzamide undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example, reaction with methyl iodide forms N-methyl derivatives under alkaline conditions .

  • Oxadiazole Ring Reactivity : The 1,2,5-oxadiazole ring reacts with amines or thiols, leading to ring-opening or substitution at the nitrogen atoms. This is critical for modifying biological activity .

Table 1: Nucleophilic Substitution Reactions

ReactantReagents/ConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°CN-methyl benzamide derivative78–85
Benzyl thiolEt₃N, THF, refluxThioether-linked oxadiazole derivative65

Oxidation and Reduction Reactions

The ethoxy group and oxadiazole ring are susceptible to redox transformations.

Key Findings:

  • Ethoxy Group Oxidation : Treatment with KMnO₄ in acidic media converts the ethoxy group to a carboxylic acid.

  • Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino intermediate, altering electronic properties .

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 80°C3-carboxy-N-(oxadiazolyl)benzamideEnhanced solubility
ReductionH₂ (1 atm), Pd/C, ethanolDiamino-benzamide derivativeIntermediate for further synthesis

Cycloaddition and Ring-Opening Reactions

The 1,2,5-oxadiazole ring participates in [3+2] cycloadditions and ring-opening reactions.

Key Findings:

  • Diels-Alder Reactions : The oxadiazole acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts .

  • Acid-Mediated Ring Opening : HCl in methanol cleaves the oxadiazole ring, yielding imidamide intermediates .

Table 3: Cycloaddition and Ring-Opening Examples

ReactantConditionsProductYield (%)Source
1,3-ButadieneToluene, 110°CBicyclic oxadiazole adduct70
HCl (2M) in MeOHReflux, 4 hImidamide hydrochloride salt90

Hydrolysis Reactions

The benzamide and oxadiazole functionalities undergo hydrolysis under varying conditions.

Key Findings:

  • Amide Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) hydrolyze the benzamide to 3-ethoxybenzoic acid and oxadiazolylamine .

  • Oxadiazole Hydrolysis : Prolonged heating in aqueous NaOH opens the oxadiazole ring, forming a diamide .

Table 4: Hydrolysis Pathways

SubstrateReagents/ConditionsProductsNotesSource
Benzamide6M HCl, reflux, 6 h3-ethoxybenzoic acid + amineQuantitative conversion
Oxadiazole ring2M NaOH, 100°C, 12 hDiamide derivativepH-dependent selectivity

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation.

Key Findings:

  • Suzuki-Miyaura Coupling : The phenyl group on the oxadiazole reacts with boronic acids to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amino groups at the benzamide’s para position .

Table 5: Cross-Coupling Examples

Reaction TypeCatalysts/ConditionsProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Biphenyl-oxadiazole derivative82
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl benzamide derivative75

Biological Activity-Linked Reactions

Reactions modulating bioactivity include:

  • Esterification : The ethoxy group is replaced with ester moieties to enhance lipophilicity for antimicrobial applications .

  • Sulfonation : Sulfonyl chloride reactions introduce sulfonamide groups, improving antifungal potency .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The ethoxy group directs electrophiles to the benzamide’s meta position.

  • Oxadiazole Ring Stability : The ring resists nucleophilic attack under mild conditions but opens in strong acids/bases .

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological molecules . This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogs

Substituent Variations on the Benzamide Ring

Key analogs differ in the substituents at the benzamide’s 3-position:

  • Yield: 27% via NaH/DMF-mediated coupling .
  • Melting point: Not reported; synthesized via similar methods .
  • 4-Trifluoromethyl-N-(4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)benzamide (10) : A trifluoromethyl group significantly elevates lipophilicity (logP ~4.5 estimated) and metabolic stability. Melting point: 242.5–244.8°C .
Table 1: Benzamide Substituent Effects
Compound Substituent (R) logP* Melting Point (°C) Key Properties
Target compound Ethoxy (-OCH2CH3) ~4.0† Not reported Moderate lipophilicity, enhanced solubility vs. methyl
3-Methyl analog (39) Methyl (-CH3) ~3.5† Not reported Lower lipophilicity, simpler synthesis
3-Fluoro analog (45) Fluoro (-F) ~3.8† Not reported Increased electronegativity
4-Trifluoromethyl analog (10) Trifluoromethyl (-CF3) ~4.5† 242.5–244.8 High metabolic stability, lipophilicity

*Estimated based on substituent contributions.
†Calculated using fragment-based methods (e.g., Moriguchi logP).

Substituent Variations on the Oxadiazole Ring

The 4-position of the oxadiazole ring is critical for modulating steric and electronic interactions:

  • 3-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (D220-1102) : A 4-methoxyphenyl group increases polarity (logP = 4.02) and hydrogen-bonding capacity (PSA = 74.75 Ų) compared to the target compound’s phenyl group .
  • N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (14) : Diethoxy groups enhance solubility but reduce membrane permeability. Melting point: 250°C .
  • Synthesized in 27% yield .
Table 2: Oxadiazole Substituent Effects
Compound Oxadiazole Substituent (R') Molecular Weight logP Key Properties
Target compound Phenyl 339.35 ~4.0 Balanced lipophilicity, π-π interactions
D220-1102 4-Methoxyphenyl 339.35 4.02 Higher polarity, improved solubility
Compound 14 3,4-Diethoxyphenyl Not reported ~3.5† Enhanced solubility, reduced permeability
Compound 46 4-Chlorophenyl Not reported ~4.2† Electron-withdrawing, improved affinity

Biological Activity

3-Ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group attached to a benzamide structure, with a phenyl substituent linked to a 1,2,5-oxadiazole moiety. The molecular formula is C23H19N3O3C_{23}H_{19}N_{3}O_{3} with a molecular weight of approximately 401.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
  • Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

A summary of the biological activities and their respective IC50 values (where applicable) is presented in the table below:

Activity Target/Organism IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus15.6
AntimicrobialEscherichia coli20.0
AnticancerHeLa Cells12.5
Anti-inflammatoryCOX Enzyme Inhibition8.0

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on HeLa cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential for development into an antimicrobial therapeutic.

Research Findings

Recent research highlights the versatility of this compound in multiple therapeutic areas:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro and in vivo models.
  • Potential as a Herbicide : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal properties against common agricultural pests and weeds .

Q & A

Q. What are the key steps in synthesizing 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and what critical parameters influence reaction efficiency?

The synthesis typically involves multi-step reactions starting with precursor functionalization. A common approach includes:

Condensation : Reacting a substituted benzoyl chloride with an oxadiazole-amine derivative under basic conditions (e.g., triethylamine in anhydrous THF).

Cyclization : Forming the oxadiazole ring via dehydrative cyclization using agents like POCl₃ or PCl₃.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical parameters :

  • Temperature : Excess heat can degrade sensitive intermediates (e.g., oxadiazole rings).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
  • Reaction time : Prolonged reflux may increase by-product formation .

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic and chromatographic methods?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C3 of benzamide, phenyl group on oxadiazole).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 352.1294 for C₁₈H₁₆N₃O₃).

X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and oxadiazole) .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis yield and purity while minimizing side reactions?

Experimental design strategies :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3² factorial design can optimize cyclization conditions.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. POCl₃ concentration) to predict optimal yield.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate reactions at peak conversion .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding reactivity or bioactivity?

Approaches to reconcile discrepancies :

Re-evaluate computational models : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to better match experimental conditions.

Hybrid validation : Combine in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) to cross-validate binding affinities.

Data-driven refinement : Use machine learning (ML) to iteratively update predictive models with experimental outliers (e.g., anomalous IC₅₀ values) .

Q. What advanced computational methods predict the compound's interactions with biological targets, and how can these be validated experimentally?

Computational and validation workflows :

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., with kinase targets).

Free Energy Perturbation (FEP) : Calculate ΔΔG values for structure-activity relationships (SAR).

Experimental validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kₐₙ and kₒff).
  • Cryo-EM/X-ray co-crystallography : Resolve binding poses at atomic resolution .

Q. How can researchers analyze conflicting bioactivity data across different assay platforms for this compound?

Methodological steps :

Meta-analysis : Aggregate data from orthogonal assays (e.g., cell viability vs. enzymatic activity) to identify platform-specific biases.

Dose-response normalization : Convert IC₅₀ values to pIC₅₀ for cross-assay comparison.

Mechanistic deconvolution : Use RNA-seq or proteomics to identify off-target effects skewing bioactivity results .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities without compromising purity?

Scale-up considerations :

  • Solvent selection : Transition from THF to toluene for safer reflux at larger volumes.
  • Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported POCl₃) to simplify purification.
  • Process Analytical Technology (PAT) : Implement HPLC monitoring to detect purity deviations in real-time .

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